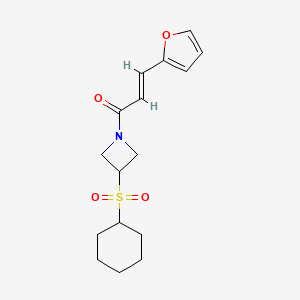

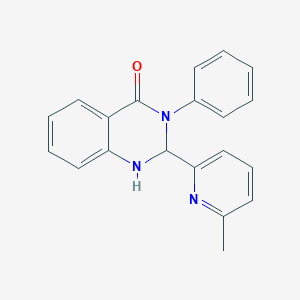

Ethyl 4-(2-((4-(difluoromethoxy)phenyl)amino)thiazole-4-carbonyl)piperazine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

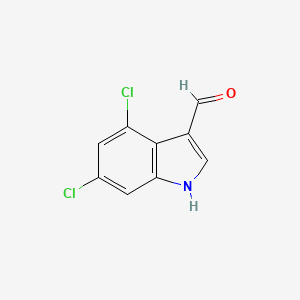

This compound is a derivative of thiazole, a class of organic compounds that are widely used in medicinal chemistry . Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

Microwave-assisted synthesis has been utilized to create hybrid molecules containing penicillanic acid or cephalosporanic acid moieties starting from ethyl piperazine-1-carboxylate derivatives. These synthesized compounds were evaluated for antimicrobial, antilipase, and antiurease activities, showing good to moderate antimicrobial activity against test microorganisms, with some displaying antiurease and antilipase activities (Başoğlu et al., 2013).

Design and Synthesis of Mycobacterium Tuberculosis GyrB Inhibitors

Thiazole-aminopiperidine hybrid analogues were designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors. These compounds exhibited significant in vitro antitubercular activity and low cytotoxicity, making them promising candidates for further development (Jeankumar et al., 2013).

Synthesis of 2-Aminoethyl-5-carbethoxythiazoles

Ethyl 4-(trifluoromethyl)-2-vinylthiazole-5-carboxylate was used as a precursor for the synthesis of ethyl 4-(trifluoromethyl)-2-(aminoethyl)thiazole-5-carboxylate analogs via Michael-like addition of various secondary amines. This method explored the use of primary amines and resulted in a variety of analogs (Boy & Guernon, 2005).

Preparation and Reactions of Heterocyclic Compounds

Ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate underwent various reactions to afford compounds with potential biocidal properties against bacteria and fungi, revealing excellent biocidal properties in some cases (Youssef et al., 2011).

One-Pot Three-Component Synthesis

A one-pot, three-component synthesis method was described for the creation of 1,4-bis[thiazolo[4,5-d]pyrimidin-7(6H)-one]piperazine derivatives. This domino process involved an aza-Wittig reaction/heterocyclisation, demonstrating an efficient synthesis method for these derivatives (Fang & Wei, 2012).

Mechanism of Action

Target of Action

The compound contains a thiazole ring, which is a common feature in many biologically active molecules . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . The specific targets of this compound would depend on its exact structure and any modifications it carries.

Biochemical Pathways

Thiazoles are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . The exact pathways affected by this compound would depend on its specific targets.

Future Directions

Thiazole derivatives, including this compound, continue to be a focus of research due to their diverse biological activities . Future research could focus on elucidating the specific mechanisms of action, optimizing the synthesis process, and evaluating the safety and efficacy of this compound in biological systems.

properties

IUPAC Name |

ethyl 4-[2-[4-(difluoromethoxy)anilino]-1,3-thiazole-4-carbonyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20F2N4O4S/c1-2-27-18(26)24-9-7-23(8-10-24)15(25)14-11-29-17(22-14)21-12-3-5-13(6-4-12)28-16(19)20/h3-6,11,16H,2,7-10H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEAATLUGTQUTAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C2=CSC(=N2)NC3=CC=C(C=C3)OC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20F2N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide](/img/structure/B2947923.png)

![1-(3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl)-2-phenylbutan-1-one](/img/structure/B2947925.png)

![3-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyridazine](/img/structure/B2947940.png)